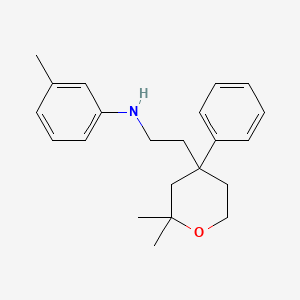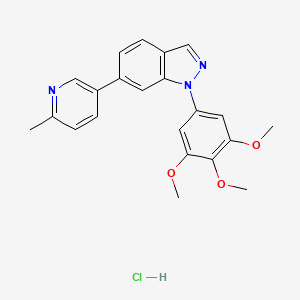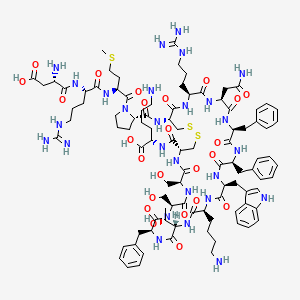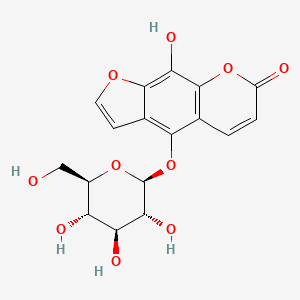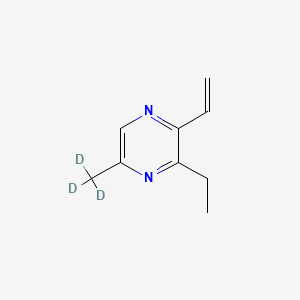
Metallo-|A-lactamase-IN-14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Metallo-|A-lactamase-IN-14 is a compound designed to inhibit metallo-β-lactamases, which are enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics. These enzymes are a significant concern in the medical field due to their ability to hydrolyze a wide range of β-lactam antibiotics, including carbapenems, which are often used as a last resort for treating resistant bacterial infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Metallo-|A-lactamase-IN-14 typically involves the formation of a core structure that can effectively bind to the active site of metallo-β-lactamases. This process often includes the use of metal-binding groups such as thiols, carboxylates, or hydroxamates. The reaction conditions usually require controlled temperatures and pH levels to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process includes purification steps such as crystallization or chromatography to ensure the final product’s purity and efficacy .
Análisis De Reacciones Químicas
Types of Reactions
Metallo-|A-lactamase-IN-14 primarily undergoes complexation reactions with metal ions present in the active site of metallo-β-lactamases. These reactions are crucial for its inhibitory activity. Additionally, it may undergo hydrolysis under certain conditions .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include metal salts (e.g., zinc chloride), organic solvents (e.g., dimethyl sulfoxide), and buffering agents to maintain the desired pH .
Major Products Formed
The major product formed from the reaction of this compound with metallo-β-lactamases is a stable complex that inhibits the enzyme’s activity, thereby preventing the hydrolysis of β-lactam antibiotics .
Aplicaciones Científicas De Investigación
Metallo-|A-lactamase-IN-14 has several scientific research applications:
Chemistry: It is used to study the inhibition mechanisms of metallo-β-lactamases and to develop new inhibitors.
Biology: Researchers use it to understand the role of metallo-β-lactamases in bacterial resistance.
Medicine: It is being investigated as a potential therapeutic agent to combat antibiotic-resistant bacterial infections.
Industry: It is used in the development of new antibiotics and β-lactamase inhibitors
Mecanismo De Acción
Metallo-|A-lactamase-IN-14 exerts its effects by binding to the active site of metallo-β-lactamases, which contain metal ions such as zinc. This binding prevents the enzyme from hydrolyzing β-lactam antibiotics, thereby restoring the antibiotics’ efficacy. The molecular targets include the metal ions in the enzyme’s active site, and the pathways involved are those related to bacterial resistance mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Vaborbactam: A cyclic boronate that inhibits serine β-lactamases.
Avibactam: A diazabicyclooctane that inhibits serine β-lactamases.
Dipicolinic Acid: Inhibits metallo-β-lactamases by chelating zinc ions.
Aspergillomarasmin A: A natural product that inhibits metallo-β-lactamases by binding to zinc ions
Uniqueness
Metallo-|A-lactamase-IN-14 is unique due to its specific design to target metallo-β-lactamases, which are not effectively inhibited by other β-lactamase inhibitors like vaborbactam and avibactam. Its ability to form stable complexes with metal ions in the enzyme’s active site makes it a promising candidate for combating antibiotic resistance .
Propiedades
Fórmula molecular |
C20H22N8O2S2 |
|---|---|
Peso molecular |
470.6 g/mol |
Nombre IUPAC |
3-(2-amino-1,3-benzothiazol-4-yl)-6-(piperidin-4-ylmethyl)-2-(2H-tetrazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H22N8O2S2/c21-20-24-17-14(2-1-3-15(17)31-20)13-5-4-12(10-11-6-8-23-9-7-11)18(32(22,29)30)16(13)19-25-27-28-26-19/h1-5,11,23H,6-10H2,(H2,21,24)(H2,22,29,30)(H,25,26,27,28) |
Clave InChI |
MPYCNNRBWPJDAC-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1CC2=C(C(=C(C=C2)C3=C4C(=CC=C3)SC(=N4)N)C5=NNN=N5)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-[2-[(2-methoxy-6-morpholin-4-ylpyridin-3-yl)amino]-7-oxo-6-phenylpyrido[2,3-d]pyrimidin-8-yl]phenyl]prop-2-enamide](/img/structure/B12376311.png)
![1-methyl-3-[(5R)-3-[2-[(2S,5S)-2-methyl-5-(3,4,5-trifluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]urea](/img/structure/B12376315.png)

![methyl (E)-3-[2-[[4-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]phenyl]methoxy]-4-(3'-methoxyspiro[adamantane-2,4'-dioxetane]-3'-yl)phenyl]prop-2-enoate](/img/structure/B12376325.png)
